molecular formula C8H5BrO2 B3268407 4-Bromoisophthalaldehyde CAS No. 479258-37-2

4-Bromoisophthalaldehyde

Cat. No. B3268407
CAS RN: 479258-37-2
M. Wt: 213.03 g/mol
InChI Key: HSEGHDHVRJAKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisophthalaldehyde is a chemical compound used in various applications. It is often used in laboratory settings for the synthesis of substances .


Synthesis Analysis

In a study, 2-bromoisophthalaldehyde-2-aminofluorene (M1) was synthesized and its structure was confirmed by infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving a multitude of species and a vast array of reaction products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Safety and Hazards

Safety data sheets indicate that 4-Bromoisophthalaldehyde may cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for the use of 4-Bromoisophthalaldehyde could involve its use in the synthesis of new materials and the establishment of structure–function relationships . Further improvement in chromophore hyperpolarizability is feasible without unacceptable tradeoffs with optical loss or stability .

properties

IUPAC Name

4-bromobenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEGHDHVRJAKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromoisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromoisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromoisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromoisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromoisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.